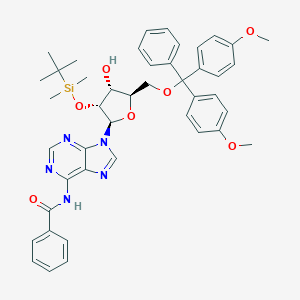

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

描述

5'-O-DMT-2'-O-TBDMS-N-Bz-腺苷: 是一种腺苷衍生物,腺苷是一种核苷,在各种生物过程中发挥着至关重要的作用。 该化合物主要用作寡核苷酸合成的中间体,寡核苷酸是遗传研究和治疗中使用的短 DNA 或 RNA 分子 .

准备方法

合成路线和反应条件: 5'-O-DMT-2'-O-TBDMS-N-Bz-腺苷的合成涉及多个步骤,包括羟基的保护和特定官能团的引入。关键步骤包括:

5'-羟基的保护: 用二甲氧基三苯甲基 (DMT) 基团。

2'-羟基的保护: 用叔丁基二甲基硅基 (TBDMS) 基团。

苯甲酰 (Bz) 基团的引入: 在腺苷的 N6 位

工业生产方法: 该化合物的工业生产通常涉及自动合成仪,如 ÄKTA 和 OligoPilot 系统。 这些系统允许使用磷酰胺化学高效高纯度地合成 RNA 寡核苷酸 .

化学反应分析

反应类型:

氧化: 该化合物可以发生氧化反应,特别是在羟基处。

还原: 还原反应可以在苯甲酰基团处发生。

取代: 取代反应可以在受保护的羟基处发生

常见试剂和条件:

氧化: 碘或过氧化氢等试剂。

还原: 硼氢化钠或氢化铝锂等试剂。

取代: 涉及胺或硫醇等亲核试剂的条件

主要产物:

氧化: 形成酮或醛。

还原: 形成醇或胺。

取代: 形成各种取代的腺苷衍生物

科学研究应用

Scientific Research Applications

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine has several critical applications in scientific research:

-

Oligonucleotide Synthesis:

This compound serves as an intermediate in the synthesis of oligonucleotides, which are pivotal in genetic engineering, RNA interference (RNAi), and antisense therapy. Oligonucleotides synthesized using this compound have been shown to exhibit high specificity and stability in biological systems. -

Cancer Research:

Studies have indicated that derivatives of adenosine, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells. -

Antiviral Research:

The compound has potential antiviral properties, making it a candidate for developing therapies against viral infections. Its ability to interact with specific viral targets enhances its therapeutic potential.

Case Studies

1. Oligonucleotide Synthesis Efficiency:

A study demonstrated the efficiency of using this compound in synthesizing specific RNA sequences. The application of automated synthesizers resulted in improved throughput and consistency, yielding high-purity products suitable for further biological testing.

2. Anticancer Activity Evaluation:

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting its potential as a therapeutic agent in cancer treatment.

作用机制

该化合物主要通过其在寡核苷酸合成中的中间体作用发挥作用。它促进了核苷酸添加到不断增长的寡核苷酸链中,从而能够创建特定的 DNA 或 RNA 序列。 分子靶标包括核糖糖上的羟基,它们在合成过程中被保护以防止不需要的反应 .

相似化合物的比较

类似化合物:

- 5'-O-DMT-2'-O-TBDMS-N-Bz-鸟苷

- 5'-O-DMT-2'-O-TBDMS-N-Bz-胞苷

- 5'-O-DMT-2'-O-TBDMS-N-Bz-尿苷

独特性: 5'-O-DMT-2'-O-TBDMS-N-Bz-腺苷因其特定的保护基团及其在含有腺苷的寡核苷酸合成中的作用而独一无二。 DMT、TBDMS 和 Bz 基团的组合在合成过程中提供了稳定性和特异性 .

生物活性

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is an important derivative of adenosine, primarily utilized as an intermediate in the synthesis of oligonucleotides. Its unique structure, featuring protective groups such as dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS), and benzoyl (Bz), enhances its stability and specificity during chemical reactions. This article explores the biological activity of this compound, focusing on its applications in genetic research, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄₄H₄₉N₅O₇Si

- Molecular Weight : 787.975 g/mol

- CAS Number : 81265-93-2

The compound's structure includes a purine base (adenosine) modified with specific protective groups that facilitate its use in oligonucleotide synthesis. The presence of these groups allows for selective reactions and minimizes unwanted side reactions during synthesis processes.

Biological Significance

This compound plays a crucial role in various biological processes:

- Oligonucleotide Synthesis : This compound is primarily used as an intermediate in the synthesis of RNA and DNA oligonucleotides, which are essential for genetic research and therapeutic applications .

- Gene Therapy : Oligonucleotides synthesized from this compound can be utilized in gene therapy, where they are designed to modulate gene expression or correct genetic defects.

- Antiviral and Anticancer Activity : Similar adenosine derivatives have shown potential in inhibiting tumor growth and viral replication, suggesting that this compound may also exhibit similar properties .

Research Findings

Recent studies have focused on the biological activities associated with adenosine derivatives, including this compound. Here are some key findings:

- Cytotoxicity Assays : Research indicates that adenosine analogs can exhibit cytotoxic effects against various cancer cell lines. The MTT assay is commonly employed to evaluate cell viability post-treatment with these compounds .

- Cell Migration and Invasion : Studies have demonstrated that certain modifications to adenosine can influence cell migration and invasion capabilities, which are critical factors in cancer metastasis .

Table 1: Comparison of Biological Activities of Adenosine Derivatives

| Compound | Cytotoxicity | Antiviral Activity | Gene Therapy Potential |

|---|---|---|---|

| This compound | Moderate | Potential | High |

| 5'-O-DMT-2'-O-MOE-N6-Bz-rA | High | Moderate | Moderate |

| N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine | Moderate | High | Low |

Case Studies

- Study on Oligonucleotide Synthesis : A study highlighted the efficiency of using this compound in synthesizing specific RNA sequences with high yield and purity. The use of automated synthesizers significantly improved the throughput and consistency of the synthesis process.

- Anticancer Activity Evaluation : In vitro studies assessed the cytotoxic effects of various adenosine derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

属性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZIGOPASNJPCJ-GNECSJIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551634 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-93-2 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。